![molecular formula C20H21NO4 B5125656 N-(1,3-benzodioxol-5-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5125656.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains a benzodioxol group and a carboxamide group . The benzodioxol group is a common feature in many bioactive molecules, including certain pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzodioxol ring and a carboxamide group . The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions related to their functional groups. For instance, the benzodioxol group can participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have moderate molecular weights and may exhibit varying degrees of solubility in different solvents .Scientific Research Applications
Stimulant Properties
This compound is recognized as a stimulant and empathogenic substance . It was created in the 1960s and is categorized as a designer drug . It gained global prevalence between 2019 and 2020, following prohibitions on the related compound ephylone .
Recreational Use and Pharmacology
In recreational use, this compound has psychoactive properties . It’s detectable in biological samples, which makes it useful in forensic analysis .
COX Inhibitors and Cytotoxic Agents
Some benzodioxole derivatives have been synthesized and evaluated as COX inhibitors and cytotoxic agents . These compounds have shown moderate activity against both COX1 and COX2 enzymes .
Cancer Research
The compound has potential applications in cancer research . Fluorescence spectroscopy methodologies are aiding the targeting of and delivery to cancer cells in vivo to correct defects, inhibit growth, or kill cells .
DNA Methylation
DNA methylation is an important regulator of gene transcription, and alterations in DNA methylation patterns are common in a variety of tumors . This compound could potentially be used in research related to DNA methylation .
Protein-DNA Quadraplexes
Guanine-rich nucleic acid sequences have been reported to form secondary structures, recognized as G-quadruplexes . This compound could potentially be used in research related to these structures .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound, also known as “N-(1,3-benzodioxol-5-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” or “F5343-0072”, is primarily targeted towards cancer cells .
Mode of Action
The compound interacts with its targets, the cancer cells, by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly, either by suppressing tubulin polymerization or stabilizing the microtubule structure .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis . By modulating microtubule assembly, it causes mitotic blockade, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s anticancer activity has been evaluated against prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines .
Result of Action
The compound’s action results in the death of cancer cells. It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . The compound exhibits good selectivity between cancer cells and normal cells .
Action Environment
The compound’s anticancer activity has been evaluated in vitro against various cancer cell lines .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(21-13-15-6-7-17-18(12-15)25-14-24-17)20(8-10-23-11-9-20)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLTYAYGZYLUKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide |
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